molecular formula C12H14ClNO2 B1419627 1-(2-Chlorobenzoyl)piperidin-3-ol CAS No. 1090598-03-0

1-(2-Chlorobenzoyl)piperidin-3-ol

Cat. No.: B1419627
CAS No.: 1090598-03-0
M. Wt: 239.7 g/mol
InChI Key: NIABGTHHLANHPB-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperidin-3-ol is a piperidine derivative featuring a 2-chlorobenzoyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring.

Properties

IUPAC Name

(2-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIABGTHHLANHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzoyl)piperidin-3-ol typically involves the acylation of piperidin-3-ol with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 1-(2-Chlorobenzoyl)piperidin-3-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzoyl)piperidin-3-ol is utilized in several areas of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chlorobenzoyl)piperidin-3-ol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The presence of the 2-chlorobenzoyl group may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The substituent at the 1-position of the piperidine ring critically determines the compound’s properties. Key comparisons include:

Compound 1-Position Substituent Key Features
1-(2-Chlorobenzoyl)piperidin-3-ol 2-Chlorobenzoyl (electron-withdrawing) High polarity due to ketone; potential for strong hydrogen bonding .
1-Benzylpiperidin-3-ol hydrochloride Benzyl (electron-donating) Reduced polarity; hydrochloride salt improves solubility .
1-(Pyridin-2-yl)piperidin-3-ol Pyridinyl (heterocyclic) Introduces π-π stacking potential; basic nitrogen may enhance bioavailability .
1-(3-Aminopropyl)piperidin-3-ol 3-Aminopropyl Aliphatic amine increases hydrophilicity; safety data available (GHS) .
1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine 2-Chlorobenzyl + methyl/phenyl Steric bulk may limit target accessibility; crystallographic data confirms rigid conformation .

Key Insight : The 2-chlorobenzoyl group in the target compound likely enhances binding specificity compared to benzyl or pyridinyl analogues due to its electron-withdrawing nature and hydrogen-bonding capability.

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 1-Benzylpiperidin-3-ol hydrochloride) exhibit higher aqueous solubility, whereas the target compound’s benzoyl group may reduce solubility compared to aminopropyl or pyridinyl analogues .
  • LogP and Polarity: The 2-chlorobenzoyl group increases logP (lipophilicity) relative to unsubstituted piperidinol derivatives but remains less lipophilic than diphenyl or benzodioxol-containing analogues () .

Biological Activity

1-(2-Chlorobenzoyl)piperidin-3-ol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 2-chlorobenzoyl chloride. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. For instance, in vitro assays have demonstrated that this compound inhibits cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 10 to 25 μM, indicating moderate potency compared to standard chemotherapeutics.
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23115Induces apoptosis, G2/M arrest
A54920Inhibits proliferation
HeLa25Induces apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Ranging from 50 to 100 μg/mL.
PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli75Moderate
Pseudomonas aeruginosa100Low

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers such as caspases.
  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on MDA-MB-231 Cells :
    • Researchers treated MDA-MB-231 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
    • Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against Staphylococcus aureus using agar diffusion methods.
    • Results indicated significant inhibition zones, suggesting effective antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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